molecular formula C19H23N5O4 B2365302 N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904176-02-8

N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No. B2365302
M. Wt: 385.424
InChI Key: JLMQVXGAGMGGGL-UHFFFAOYSA-N
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Description

Pyridopyrimidines are a class of organic compounds that contain a pyridine ring fused with a pyrimidine ring . These compounds are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives often involves multi-step reactions. For example, one method involves the condensation reaction of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can be complex and require careful control of conditions. The reactions often involve the formation of carbon-nitrogen bonds and the introduction of various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can vary widely depending on the specific structure of the compound. These properties can be determined through various analytical techniques .

Scientific Research Applications

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential .
  • Results or Outcomes : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For example, Piritrexim, a pyridopyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on carcinosarcoma in rats .
  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : Pyrazolo[3,4-d]pyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential .
  • Results or Outcomes : The pyrazolo[3,4-d]pyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Safety And Hazards

The safety and hazards associated with pyridopyrimidine derivatives would depend on the specific compound and its biological activity. Some pyridopyrimidine derivatives have been studied for their potential as anticancer agents, which suggests that they could have cytotoxic properties .

Future Directions

The development of new pyridopyrimidine derivatives with improved biological activity is a promising area of research. These compounds could potentially be optimized to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-26-16-5-3-4-14(17(16)27-2)22-19(25)24-11-13-10-20-18(21-15(13)12-24)23-6-8-28-9-7-23/h3-5,10H,6-9,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQVXGAGMGGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

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